molecular formula C17H24N2O4 B2734171 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide CAS No. 1706246-87-8

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide

Cat. No.: B2734171
CAS No.: 1706246-87-8
M. Wt: 320.389
InChI Key: ZVJSTFYMJOARJF-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide is a complex organic compound that features both cyclohexene and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide typically involves the coupling of cyclohexene derivatives with furan derivatives under controlled conditions. The reaction is often carried out in a solvent such as toluene or THF (tetrahydrofuran) with the presence of a base like Cs2CO3 (cesium carbonate) to facilitate the reaction . The reaction conditions usually involve heating the mixture to a specific temperature for a set duration to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The cyclohexene moiety can be reduced to cyclohexane derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4 (potassium permanganate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the cyclohexene moiety may yield cyclohexane derivatives.

Scientific Research Applications

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide
  • 1-cyclohexyl-3-(furan-2-yl)-2-methylprop-2-en-1-one

Uniqueness

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide is unique due to its specific combination of cyclohexene and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(furan-2-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h4-5,7,12,14,20H,1-3,6,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJSTFYMJOARJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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